molecular formula C25H20FN3O5 B12036680 4-((2-(2-((4-Fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl cinnamate

4-((2-(2-((4-Fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl cinnamate

Cat. No.: B12036680
M. Wt: 461.4 g/mol
InChI Key: XYUVUWWOCGVBQJ-PHGNHDHESA-N
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Description

4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE is a complex organic compound characterized by its unique structure, which includes a fluorinated aniline moiety, an oxoacetyl group, and a carbohydrazonoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE typically involves multiple steps:

    Formation of the Fluoroaniline Intermediate: The initial step involves the nitration of aniline to form 4-fluoronitrobenzene, followed by reduction to yield 4-fluoroaniline.

    Oxoacetylation: The 4-fluoroaniline is then subjected to oxoacetylation using oxalyl chloride in the presence of a base such as pyridine to form the oxoacetyl derivative.

    Carbohydrazonoyl Formation: The oxoacetyl derivative is reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Final Coupling: The carbohydrazonoyl intermediate is then coupled with 2-methoxyphenyl 3-phenylacrylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It inhibits the COX enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-CHLOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE
  • 4-(2-((4-BROMOANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE

Uniqueness

The presence of the fluorine atom in 4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. This fluorinated compound also exhibits different pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects in medicinal applications.

Properties

Molecular Formula

C25H20FN3O5

Molecular Weight

461.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H20FN3O5/c1-33-22-15-18(7-13-21(22)34-23(30)14-8-17-5-3-2-4-6-17)16-27-29-25(32)24(31)28-20-11-9-19(26)10-12-20/h2-16H,1H3,(H,28,31)(H,29,32)/b14-8+,27-16+

InChI Key

XYUVUWWOCGVBQJ-PHGNHDHESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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